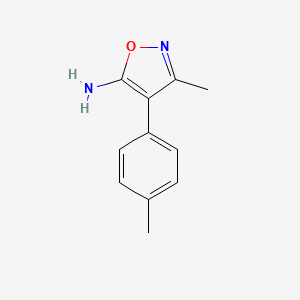
3-Methyl-4-(4-methylphenyl)-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(4-methylphenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the tolyl group (a derivative of toluene) and the isoxazole ring makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methylphenyl)-1,2-oxazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between 4-methylbenzaldehyde and hydroxylamine hydrochloride in the presence of a base can lead to the formation of the isoxazole ring. The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-methylphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
3-Methyl-4-(4-methylphenyl)-1,2-oxazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-methylphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(4-Tolyl)-3-methyl-isoxazole: Lacks the amine group but shares the isoxazole ring and tolyl group.
3-Methyl-5-phenylisoxazole: Similar structure but with a phenyl group instead of a tolyl group.
4-Methyl-3-phenylisoxazole: Another similar compound with a phenyl group and a methyl group on the isoxazole ring.
Uniqueness
3-Methyl-4-(4-methylphenyl)-1,2-oxazol-5-amine is unique due to the presence of both the tolyl group and the amine group on the isoxazole ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
925007-44-9 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-methyl-4-(4-methylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-3-5-9(6-4-7)10-8(2)13-14-11(10)12/h3-6H,12H2,1-2H3 |
InChI Key |
KWAOIMTYDDQVOO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(ON=C2C)N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(ON=C2C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















